2-Bromo-N-methylpropanamide
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Overview
Description
2-Bromo-N-methylpropanamide is an organic compound with the molecular formula C4H8BrNO. It is a brominated amide derivative of propanamide and is known for its applications in various chemical reactions and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-N-methylpropanamide can be synthesized through the reaction of 2-bromo-2-methylpropanoyl bromide with aqueous ammonium hydroxide. The reaction is typically carried out in a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and pressure-equalizing dropping funnel. The reaction mixture is cooled below 5°C using a brine/ice bath to control the exothermic reaction. The resulting white precipitate is collected by filtration and washed with water to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-methylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding amines.
Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium carbonate and potassium iodide in dimethyl sulfoxide at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Reduction: Corresponding amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-Bromo-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-N-methylpropanamide involves its reactivity as a brominated amide. It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. This reactivity is utilized in various synthetic pathways to produce different compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2-methylpropanamide
- Propanamide
- 2-Bromo-2,2-dimethylacetamide
- 2-Bromo-2-methylpropionamide
Uniqueness
2-Bromo-N-methylpropanamide is unique due to its specific brominated structure, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO/c1-3(5)4(7)6-2/h3H,1-2H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSQAGFRBPHNIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74538-22-0 |
Source
|
Record name | 2-bromo-N-methylpropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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